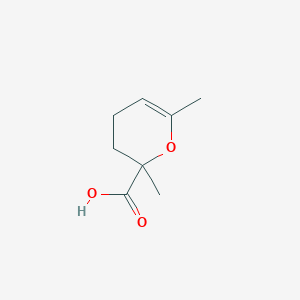

2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid is a heterocyclic organic compound characterized by a six-membered ring containing both carbon and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of N-heterocyclic carbenes (NHCs) as organocatalysts, which facilitate the formation of the dihydropyran ring through [4+2]- and [3+3]-type cycloadditions . These reactions often require specific substrates and catalysts, and the conditions are optimized to achieve high yields and selectivity.

Industrial Production Methods: Industrial production of this compound may involve the dehydration of tetrahydrofurfuryl alcohol over alumina at elevated temperatures (300–400 °C) . This method is scalable and can produce significant quantities of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed under various conditions to achieve desired substitutions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of 2,6-dimethyl-3,4-dihydropyran-2-carboxylic acid often involves the use of organocatalytic methods. Recent advancements have demonstrated efficient pathways using N-heterocyclic carbenes (NHCs) to produce high yields of this compound along with its derivatives .

Applications in Organic Synthesis

- Building Block for Complex Molecules :

- Synthesis of Dihydropyran Derivatives :

- Polymer Chemistry :

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a key intermediate in synthesizing compounds with anticancer properties. The synthesis involved multiple steps where this acid was reacted with various electrophiles to yield target molecules that exhibited significant cytotoxicity against cancer cell lines .

Case Study 2: Development of Drug Candidates

Research highlighted the compound's role in synthesizing drug candidates targeting metabolic diseases. Through organocatalytic reactions, high yields of specific dihydropyran derivatives were achieved, which showed promising activity as dual PPARγ/GR modulators .

Data Tables

Wirkmechanismus

The mechanism by which 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in biological systems and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

3,4-Dihydropyran: A related compound used as a protecting group for alcohols.

2-Pyrone and Derivatives: These compounds share structural similarities and exhibit significant biological activity.

Uniqueness: 2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research.

Biologische Aktivität

2,6-Dimethyl-3,4-dihydropyran-2-carboxylic acid (DMDHP) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antiviral, and anticancer effects, as well as its mechanisms of action. The synthesis methods and chemical reactivity of DMDHP are also discussed to provide a comprehensive overview.

Chemical Structure and Synthesis

DMDHP is characterized by a dihydropyran ring with two methyl groups at the 2 and 6 positions and a carboxylic acid group at the 2 position. The synthesis typically involves cyclization reactions using N-heterocyclic carbenes as organocatalysts, allowing for efficient formation under mild conditions.

Antimicrobial Properties

Recent studies have indicated that DMDHP and its derivatives exhibit significant antimicrobial activity. Research has shown that DMDHP can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Antiviral Effects

DMDHP has been explored for its antiviral properties, particularly against viruses such as influenza and coronaviruses. It is believed to inhibit viral replication by interfering with viral entry into host cells and modulating immune responses. In vitro studies have demonstrated that DMDHP can reduce viral load in infected cell cultures .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro assays revealed that DMDHP exhibits cytotoxic effects against several cancer cell lines, including prostate cancer (PC-3) and breast cancer (MDA-MB-231) cells. The proposed mechanism involves induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .

The biological activity of DMDHP is attributed to its ability to interact with specific molecular targets:

- Cell Membrane Disruption : DMDHP can insert into bacterial membranes, causing structural changes that lead to cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or cancer cell metabolism.

- Apoptosis Induction : By triggering mitochondrial pathways, DMDHP promotes programmed cell death in cancer cells.

Case Studies

Research Applications

DMDHP serves as a valuable building block in organic synthesis and medicinal chemistry. Its derivatives are being investigated for their potential use in developing new therapeutic agents targeting bacterial infections, viral diseases, and cancer.

Eigenschaften

IUPAC Name |

2,6-dimethyl-3,4-dihydropyran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6-4-3-5-8(2,11-6)7(9)10/h4H,3,5H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUHOXYGLAVZDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(O1)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.